3-(Phenyl(3-phenylpropyl)amino)propiononitrile
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Overview
Description
EINECS 259-576-9, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the class of triazines. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The reaction proceeds as follows:
C3N3Cl3+6NH3→C3N3(NH2)3+3NH4Cl
Another method involves the reaction of melamine with formaldehyde under acidic conditions. The reaction is carried out at a temperature of around 80-90°C and results in the formation of 1,3,5-triazine-2,4,6-triamine.
Industrial Production Methods
In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using the cyanuric chloride method. The process involves the continuous addition of ammonia to a solution of cyanuric chloride, followed by filtration and purification to obtain the final product. The reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyanuric acid.
Reduction: It can be reduced to form melamine.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent at a temperature of around 0-25°C.
Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent at a temperature of around 50-100°C.
Major Products Formed
Oxidation: Cyanuric acid.
Reduction: Melamine.
Substitution: Various substituted triazines, depending on the nucleophile used.
Scientific Research Applications
1,3,5-triazine-2,4,6-triamine has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used as a reagent in biochemical assays and as a stabilizer for enzymes.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: It is used in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form stable complexes with various metal ions. This property makes it useful as a chelating agent in various applications. The compound can also interact with nucleophiles, leading to the formation of substituted triazines. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
1,3,5-triazine-2,4,6-triamine can be compared with other triazine compounds, such as:
Cyanuric acid: Similar in structure but differs in its oxidation state and chemical reactivity.
Melamine: Similar in structure but differs in its reduction state and chemical reactivity.
Atrazine: A herbicide that shares the triazine core but has different substituents, leading to different chemical properties and applications.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatility and wide range of applications in various fields, from chemistry to medicine to industry.
Properties
CAS No. |
55296-92-9 |
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Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-[N-(3-phenylpropyl)anilino]propanenitrile |
InChI |
InChI=1S/C18H20N2/c19-14-8-16-20(18-12-5-2-6-13-18)15-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,15-16H2 |
InChI Key |
QGUBGDBSEFJAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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